3-{[3-(quinoxalin-2-yl)phenoxy]methyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline moiety, a phenoxy group, and a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline derivative, followed by the introduction of the phenoxy group, and finally, the formation of the benzotriazinone ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Phenoxybenzotriazinones: Compounds with a phenoxy group and benzotriazinone ring show comparable chemical properties.
Benzotriazinone derivatives: These compounds have the benzotriazinone core and are studied for their diverse applications.
Uniqueness
3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H15N5O2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[(3-quinoxalin-2-ylphenoxy)methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H15N5O2/c28-22-17-8-1-2-9-18(17)25-26-27(22)14-29-16-7-5-6-15(12-16)21-13-23-19-10-3-4-11-20(19)24-21/h1-13H,14H2 |
InChI Key |
RPGWNYDLMGGCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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